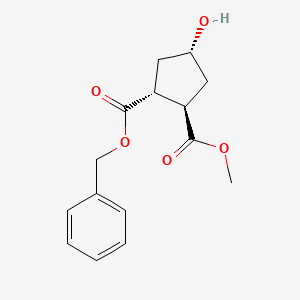
(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with multiple functional groups, makes it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective reduction of a suitable precursor, followed by esterification and benzylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce diols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can lead to new materials with desirable properties.
Wirkmechanismus
The mechanism of action of (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzyl group may also play a role in binding to hydrophobic pockets within proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
- ®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives
Uniqueness
What sets (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and ester functional groups. This combination allows for unique interactions with biological molecules and makes it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C15H18O5 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-methyl (1R,2R,4R)-4-hydroxycyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,11-13,16H,7-9H2,1H3/t11-,12-,13-/m1/s1 |
InChI-Schlüssel |
DMHXELXBORNSQN-JHJVBQTASA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
COC(=O)C1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)


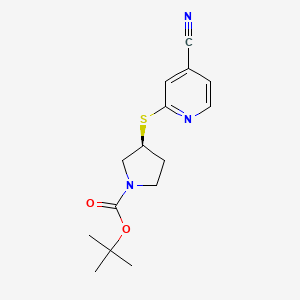
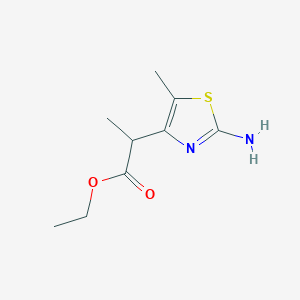
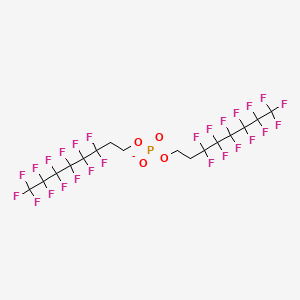
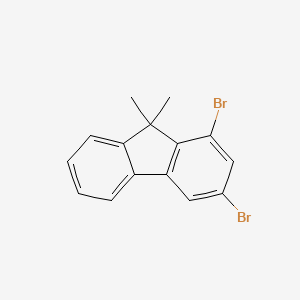
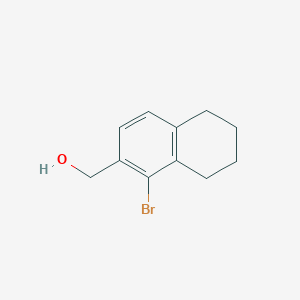

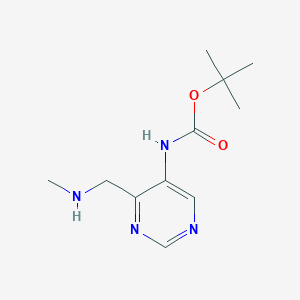
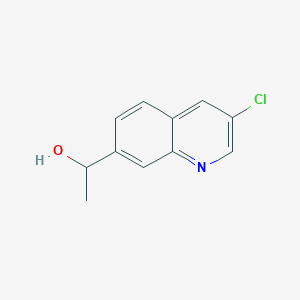

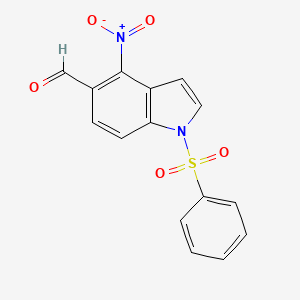
![Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B13973342.png)
